(3R,5S)-3-(Boc-amino)-5-(difluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate (MFCD31926111) is a chemical entity with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . It is characterized by the presence of a piperidine ring substituted with a difluoromethyl group and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a fluorination reaction using difluoromethylating agents under controlled conditions.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Methyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .
Industry
In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3R,5S)-5-methyl-3-piperidyl]carbamate
- tert-butyl N-[(3R,5S)-5-(trifluoromethyl)-3-piperidyl]carbamate
- tert-butyl N-[(3R,5S)-5-(chloromethyl)-3-piperidyl]carbamate
Uniqueness
The presence of the difluoromethyl group in tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate distinguishes it from its analogs. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a unique and valuable compound for various applications .
Properties
Molecular Formula |
C11H20F2N2O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[5-(difluoromethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
ATHHDYBFMRSHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.